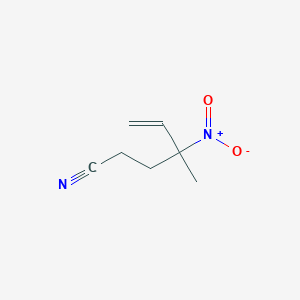

4-Methyl-4-nitrohex-5-enenitrile

説明

特性

CAS番号 |

103621-19-8 |

|---|---|

分子式 |

C7H10N2O2 |

分子量 |

154.17 g/mol |

IUPAC名 |

4-methyl-4-nitrohex-5-enenitrile |

InChI |

InChI=1S/C7H10N2O2/c1-3-7(2,9(10)11)5-4-6-8/h3H,1,4-5H2,2H3 |

InChIキー |

RCFJIVKMULMEEV-UHFFFAOYSA-N |

正規SMILES |

CC(CCC#N)(C=C)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Data Tables

Table 1: Comparative Physicochemical Properties (Hypothetical)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Methyl-4-nitrohex-5-enenitrile, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis of nitrile derivatives like 4-Methyl-4-nitrohex-5-enenitrile typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Reaction Optimization : Adjusting solvent polarity (e.g., acetonitrile or DMF) to stabilize intermediates and nitro-group reactivity .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts. Confirm purity via TLC and NMR (¹H/¹³C) .

- Yield Improvement : Monitor reaction progress using in-situ IR spectroscopy to detect nitrile C≡N stretching (~2200 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of 4-Methyl-4-nitrohex-5-enenitrile?

- Answer :

- NMR Spectroscopy : Assign stereochemistry and confirm substitution patterns (e.g., vinyl proton shifts at δ 5.0–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₈H₁₂N₂O₂: 168.09) and fragmentation pathways .

- X-ray Crystallography : If single crystals are obtained, use SHELX for structure refinement and ORTEP-3 for visualization of bond angles and nitro-group orientation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-Methyl-4-nitrohex-5-enenitrile in [3+2] cycloaddition reactions?

- Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in nitrile-oxide cycloadditions .

- Solvent Effects : Simulate solvent polarity (e.g., PCM model) to assess dipole-dipole interactions influencing reaction kinetics .

- Validation : Compare computed IR/Raman spectra with experimental data to verify accuracy .

Q. What strategies resolve contradictions between experimental and computational data regarding the stereochemical outcomes of reactions involving 4-Methyl-4-nitrohex-5-enenitrile?

- Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize side reactions. Use multiple computational methods (e.g., MD simulations for solvent dynamics) .

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor in SHELX refinement) and computational convergence thresholds .

- Isotopic Labeling : Introduce deuterium at the α-position to track stereochemical retention/inversion via ²H NMR .

Q. How can researchers assess the thermal stability and decomposition pathways of 4-Methyl-4-nitrohex-5-enenitrile under varying pH conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen to identify decomposition thresholds (e.g., nitro-group elimination above 150°C) .

- pH-Dependent Studies : Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts at acidic vs. alkaline conditions) .

- HPLC-MS : Identify degradation products (e.g., nitrile hydrolysis to carboxylic acids) .

Q. What approaches are suitable for studying the biological activity of 4-Methyl-4-nitrohex-5-enenitrile, particularly its potential as an enzyme inhibitor?

- Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and predict binding affinities .

- Kinetic Assays : Measure IC₅₀ values via fluorometric assays under physiological pH and temperature .

- SAR Analysis : Synthesize analogs (e.g., replacing nitro with sulfonyl groups) to correlate structural modifications with activity trends .

Q. How can crystallographic data for 4-Methyl-4-nitrohex-5-enenitrile be leveraged to understand its solid-state packing and intermolecular interactions?

- Answer :

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O interactions between nitro and nitrile groups) using CrystalExplorer .

- Packing Diagrams : Generate ORTEP-3 plots to visualize π-stacking or van der Waals interactions influencing crystal density .

- Thermal Ellipsoids : Assess molecular rigidity via anisotropic displacement parameters refined in SHELXL .

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving 4-Methyl-4-nitrohex-5-enenitrile?

- Answer :

- Metadata Standards : Annotate datasets with IUPAC nomenclature, CAS RN, and InChIKey in repositories like Chemotion or RADAR4Chem .

- ELN Integration : Use platforms like Chemotion ELN to document synthetic procedures, raw spectra, and refinement logs .

- Data Licensing : Apply CC-BY-NC 4.0 licenses to enable non-commercial reuse while protecting intellectual property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。